2-Phenyl-N-(pyrrolidin-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

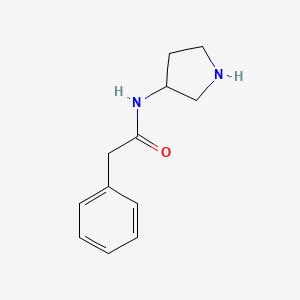

2-Phenyl-N-(pyrrolidin-3-yl)acetamide is a chemical compound that features a phenyl group attached to an acetamide moiety, which is further connected to a pyrrolidine ring.

準備方法

The synthesis of 2-Phenyl-N-(pyrrolidin-3-yl)acetamide typically involves the construction of the pyrrolidine ring followed by the attachment of the phenylacetamide group. One common synthetic route includes:

Ring Construction: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. For example, starting from a suitable amine, cyclization can be achieved under acidic or basic conditions.

Functionalization: The preformed pyrrolidine ring can be functionalized by introducing the phenylacetamide group through acylation reactions.

化学反応の分析

2-Phenyl-N-(pyrrolidin-3-yl)acetamide undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring, depending on the reagents and conditions used.

科学的研究の応用

2-Phenyl-N-(pyrrolidin-3-yl)acetamide is a compound with a pyrrolidine ring and a phenylacetamide moiety, possessing the molecular formula C12H16N2O and a molecular weight of approximately 280.36 g/mol. It has applications in medicinal chemistry and pharmacology.

Scientific Research Applications

Drug Development

- This compound is used in drug development because its structural features can be modified to affect biological activity. The pyrrolidine structure can enhance binding affinity to target receptors and enzymes due to its three-dimensional conformation.

- Specific interaction studies have shown that modifications to the pyrrolidine ring can significantly affect biological activity, which highlights the importance of structural integrity in drug design.

- This compound has been linked to anti-inflammatory and analgesic properties.

- Analogs of N-phenylacetamide derivatives are targets for new antiepileptic drugs (AEDs) .

Ligand for Specific Receptors and Enzymes

- This compound shows potential as a ligand for specific receptors and enzymes.

- Studies on the interactions of this compound with biological targets have demonstrated its potential efficacy in modulating receptor activity.

Anticonvulsant Activity

- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy .

- These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones in which the heterocyclic imide ring has been changed into a chain amide bond .

- SAR studies for anticonvulsant activity confirmed the crucial role of the pyrrolidine-2,5-dione core fragment for anticonvulsant activity .

- Several compounds were tested additionally in the psychomotor seizures (6-Hz model) .

- The most potent derivative was observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2) in in vitro studies .

Molecular Switches

作用機序

The mechanism of action of 2-Phenyl-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, often through hydrogen bonding or hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

類似化合物との比較

2-Phenyl-N-(pyrrolidin-3-yl)acetamide can be compared with other similar compounds, such as:

Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities. Examples include pyrrolidine-2-one and pyrrolidine-2,5-diones.

Phenylacetamide derivatives: These compounds have the phenylacetamide moiety and are used in various pharmaceutical applications. Examples include N-phenylacetamide and N-(2-phenylethyl)acetamide.

Other heterocyclic compounds: Compounds like piperidine and morpholine also share structural similarities and are used in drug discovery.

生物活性

2-Phenyl-N-(pyrrolidin-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods, typically involving the reaction of phenylacetic acid derivatives with pyrrolidine. The synthetic pathway may include the following steps:

- Formation of the Acetamide: Reacting phenylacetic acid with an appropriate amine (pyrrolidine).

- Purification: The product is purified through recrystallization or chromatography to obtain the desired purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Ion Channels: It has been shown to modulate voltage-gated potassium channels (Kv7.2), which are crucial for neuronal excitability and signaling .

- Receptor Binding: The compound acts as a ligand for specific receptors, influencing downstream signaling pathways that can lead to therapeutic effects.

Pharmacological Profiles

The pharmacological profiles of this compound have been evaluated in several studies, highlighting its potential in various therapeutic areas:

- Anticonvulsant Activity: Preliminary studies suggest that derivatives related to this compound exhibit anticonvulsant properties in animal models, particularly through modulation of sodium channels .

- Neuroprotective Effects: The compound has shown promise in protecting neuronal cells from apoptosis, potentially useful in neurodegenerative diseases .

- Anticancer Potential: Some derivatives have demonstrated cytotoxic activity against cancer cell lines, indicating a potential role in cancer therapy .

Table 1: Summary of Biological Activities

Notable Research Outcomes

- Anticonvulsant Studies: A study evaluated the anticonvulsant activity using the maximal electroshock (MES) test and identified several active compounds based on their efficacy at varying doses .

- Neuroprotective Mechanism: Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential application in treating neurodegenerative conditions like Alzheimer's disease .

- Anticancer Activity: In vitro studies demonstrated that certain derivatives significantly reduced cell viability in A549 lung cancer cells, indicating their potential as anticancer agents .

特性

IUPAC Name |

2-phenyl-N-pyrrolidin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(14-11-6-7-13-9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLHNFXYCUGDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。